2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
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Overview
Description
2,4-Dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is a chemical compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a benzamide moiety linked to a triazine ring through a methylene bridge.
Mechanism of Action
Target of Action
It is known that this compound is a highly reactive peptide coupling agent . Peptide coupling agents are used to facilitate the formation of peptide bonds, which link amino acids together in proteins. Therefore, the primary targets of this compound are likely to be amino acids or proteins.
Mode of Action
The compound interacts with its targets through a process known as amide bond formation . This process involves a nucleophilic attack by an amine, alcohol, or another nucleophile on the highly reactive ester formed by the compound . As a result, a molecule of 4,6-dimethoxy-1,3,5-triazin-2-ol is released, and the corresponding carboxylic derivative is formed .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH. Moreover, its water insolubility suggests that it may be more stable and effective in non-aqueous environments.
Biochemical Analysis
Biochemical Properties
It is known that triazine derivatives are generally highly reactive and can participate in various biochemical reactions . They can interact with a range of enzymes, proteins, and other biomolecules, often acting as coupling agents in the formation of amides .
Molecular Mechanism
It is known that triazine derivatives can form active esters with carboxylic acids, which can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This suggests that 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide could potentially interact with biomolecules in a similar manner, leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that triazine derivatives can be highly reactive and may decompose over time
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4,6-dimethoxy-1,3,5-triazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid .
Scientific Research Applications
2,4-Dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A related compound with similar reactivity and applications.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Another triazine derivative with comparable properties.
Uniqueness
2,4-Dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and triazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-21-12-17-10(18-13(19-12)22-2)6-16-11(20)8-4-3-7(14)5-9(8)15/h3-5H,6H2,1-2H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZYDUIYLGYQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.